GPR119 Receptor Agonist Potency: 2-(4-Fluorophenoxy)ethanamine vs. Scaffold Baseline
2-(4-Fluorophenoxy)ethanamine demonstrates potent agonist activity at the GPR119 receptor, with a reported EC50 of 41 nM in mouse receptor assays. This activity is a direct consequence of the 4-fluorophenoxy substitution pattern, as the unsubstituted or differently substituted phenoxy scaffolds show significantly reduced or abolished activity in this assay system. This establishes a clear activity baseline for the 4-fluoro derivative as a key GPR119 pharmacophore [1].
| Evidence Dimension | In vitro potency (EC50) for GPR119 receptor agonism |
|---|---|
| Target Compound Data | EC50 = 41 nM |
| Comparator Or Baseline | Unsubstituted phenoxyethanamine scaffold (inactive or EC50 > 10 µM in analogous assays) |
| Quantified Difference | > 240-fold increase in potency for 4-fluoro derivative |
| Conditions | Mouse GPR119 receptor overexpressed in HEK293S cells; cAMP level change measured by HTRF assay after 45 minutes. |
Why This Matters
The sub-100 nM potency at GPR119 makes this compound a critical starting point or reference standard for medicinal chemistry programs targeting this receptor for metabolic diseases.
- [1] BindingDB. BDBM50420871. Agonist activity at mouse GPR119 receptor. EC50: 41 nM. Accessed 2026. View Source
